
4-Methoxy-3-nitrobenzoic acid
Overview
Description
4-Methoxy-3-nitrobenzoic acid (CAS 89-41-8) is a substituted benzoic acid derivative with the molecular formula C₈H₇NO₅ and a molecular weight of 197.14 g/mol . It exists as a pale yellow crystalline powder and is primarily utilized as a versatile intermediate in organic synthesis. The compound features a methoxy group (-OCH₃) at the para position and a nitro group (-NO₂) at the meta position relative to the carboxylic acid (-COOH) group. This arrangement creates a strong electron-withdrawing effect due to the nitro group, activating the aromatic ring for nucleophilic substitution reactions at the ortho and para positions relative to itself .
Key applications include:
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxy-3-nitrobenzoic acid can be synthesized through the nitration of 4-methoxybenzoic acidThe reaction is typically carried out at a controlled temperature to ensure the selective nitration at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve the continuous flow nitration process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and improved yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Reduction: Iron and hydrochloric acid, catalytic hydrogenation.
Substitution: Sodium methoxide, potassium hydroxide.
Esterification: Methanol, sulfuric acid.
Major Products:
Reduction: 4-Methoxy-3-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Methyl 4-methoxy-3-nitrobenzoate.
Scientific Research Applications
Applications in Organic Synthesis
4-Methoxy-3-nitrobenzoic acid serves as a versatile reagent in organic synthesis. It is primarily used for:
- Synthesis of BIPHEP-1-OMe : This compound acts as a precatalyst for the reductive coupling of butadiene to aldehydes, facilitating complex organic reactions .
- Production of Antineoplaston A10 Analogues : It has been explored as a potential antitumor agent, particularly in the development of aniline mustard analogues that exhibit cytotoxic properties against cancer cells .
Applications in Medicinal Chemistry
The compound is notable for its potential therapeutic applications:
- Antitumor Activity : Research indicates that derivatives of this compound may have significant anti-cancer properties, making it a candidate for further pharmacological studies .
- Proteomics Research : As a reagent for proteomics, it aids in the study of protein interactions and modifications, enhancing our understanding of biological processes at the molecular level .
Case Studies and Research Findings
- Antitumor Studies :
- Organic Synthesis Innovations :
Mechanism of Action
The mechanism of action of 4-methoxy-3-nitrobenzoic acid involves its functional groups:
Nitro Group: Acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring and directing electrophilic substitution reactions to the meta position.
Methoxy Group: Acts as an electron-donating group, increasing the electron density on the aromatic ring and affecting the compound’s reactivity.
Carboxylic Acid Group: Participates in acid-base reactions and can form esters and amides.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The reactivity and applications of 4-methoxy-3-nitrobenzoic acid are influenced by its substituent positions and electronic effects. Below is a comparison with structurally related nitrobenzoic acids:
Thermal and Stability Profiles
- Melting Point : this compound melts at 191–194°C , higher than its isomer 5-methoxy-2-nitrobenzoic acid (125–130°C), indicating stronger intermolecular forces due to substituent alignment .
- Storage : Stable under anhydrous conditions at 2–8°C, whereas hydroxy-substituted analogs (e.g., 4-hydroxy-3-nitrobenzoic acid) require refrigeration to prevent decomposition .
Biological Activity
4-Methoxy-3-nitrobenzoic acid (CAS No. 89-41-8) is an aromatic compound with significant biological activity, primarily due to its structural characteristics that include a methoxy group and a nitro group on the benzene ring. This compound has been studied for its potential applications in various fields, including medicinal chemistry, due to its effects on different biological systems.
- Molecular Formula : CHNO
- Molecular Weight : 197.14 g/mol
- Appearance : Light yellow crystalline powder
- Melting Point : 139 to 141 °C
- Solubility : 0.24 g/100 mL in water at 15 °C
Antitumor Activity
This compound has been implicated in the synthesis of compounds with potential antitumor properties. Research indicates that derivatives of this compound, particularly aniline mustard analogues, exhibit significant cytotoxic effects against various cancer cell lines. These findings suggest that the compound may serve as a precursor for developing novel anticancer agents .
Enzyme Inhibition
Studies have shown that this compound can inhibit key enzymes involved in cellular processes:
- Neurolysin Inhibition : It has been reported to inhibit neurolysin, an enzyme implicated in neuropeptide degradation, suggesting potential neuroprotective effects .
- Angiotensin-Converting Enzyme (ACE) : The compound also inhibits ACE, which is crucial in regulating blood pressure and fluid balance .
Proteasome and Autophagy Pathways
Recent studies highlight the role of benzoic acid derivatives, including this compound, in enhancing proteasome and autophagy activities. These pathways are critical for protein degradation and cellular homeostasis, particularly in aging cells. The compound was found to activate cathepsins B and L, enzymes involved in lysosomal degradation processes .
Study on Antiproliferative Effects
A detailed investigation into the antiproliferative effects of various benzoic acid derivatives, including this compound, was conducted using human foreskin fibroblasts. The results indicated that at concentrations of 1 and 10 μg/mL, the compound significantly enhanced proteasome activity without exhibiting cytotoxicity. This suggests a potential role in developing anti-aging therapies and treatments for age-related diseases .
In Silico Studies
In silico analyses have demonstrated that this compound can serve as a putative binder for important proteolytic enzymes. These computational studies support its potential therapeutic applications by predicting interactions with target proteins involved in proteostasis and cellular repair mechanisms .
Summary of Biological Activities
Q & A
Basic Questions
Q. What are the common synthetic routes for 4-Methoxy-3-nitrobenzoic acid, and what are the critical reaction conditions?
- Methodological Answer : The compound is typically synthesized via nitration or methoxylation of precursor benzoic acid derivatives. For example, nitration of 3-methoxybenzoic acid using concentrated nitric acid (65%) and sulfuric acid as a catalyst at 40–45°C for 4 hours yields the nitro-substituted product . Alternative routes involve methoxylation of 4-chloro-3-nitrobenzoic acid using methanol under reflux conditions. Key parameters include maintaining precise temperature control (40–45°C) to avoid over-nitration and optimizing stoichiometry to reduce byproducts. Recrystallization from ethanol is recommended for purification .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (1H/13C) are critical for structural confirmation. For example, 1H NMR in DMSO-d6 reveals characteristic peaks for the methoxy group (~3.86 ppm) and aromatic protons . Mass spectrometry (MS) confirms molecular weight (197.14 g/mol), while differential scanning calorimetry (DSC) verifies melting point (191–194°C) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Use desiccants to avoid moisture absorption, as hydrolysis of the nitro or methoxy groups can occur. Personal protective equipment (PPE) such as nitrile gloves, safety goggles, and lab coats are mandatory due to potential irritancy. Avoid contact with oxidizers (e.g., peroxides) to prevent hazardous reactions .
Advanced Research Questions
Q. How can conflicting data in synthesis protocols (e.g., reaction time and temperature variations) be systematically resolved?
- Methodological Answer : Discrepancies in reported reaction times (e.g., 4 hours vs. 2–5 hours) may arise from differences in reagent purity or stirring efficiency. To resolve this, conduct controlled experiments with standardized reagents and monitor reaction progress via thin-layer chromatography (TLC). For example, reports 4-hour nitration at 45°C, while describes 2–5 hours at room temperature. Systematic variation of temperature and time, followed by yield optimization, can identify robust conditions .
Q. What strategies are effective for designing bioactive derivatives of this compound?
- Methodological Answer : Functionalize the carboxylic acid group via amidation or esterification to enhance bioavailability. For instance, coupling with triazole or benzothiazole moieties using click chemistry improves biological activity (e.g., enzyme inhibition) . Substituent effects on the aromatic ring (e.g., electron-withdrawing nitro groups) can be modeled computationally (DFT) to predict reactivity and binding affinity .
Q. How can computational modeling predict regioselectivity in further functionalization of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to identify reactive sites. For example, the nitro group’s meta-directing effect and the methoxy group’s ortho/para-directing properties influence electrophilic substitution patterns. Molecular docking simulations can also prioritize derivatives for synthesis based on target protein interactions (e.g., kinase inhibitors) .
Q. What methods optimize reaction yields in esterification or amidation of this compound?
- Methodological Answer : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst. For methyl ester synthesis, reflux with methanol and sulfuric acid (2–5 hours) achieves >95% conversion. Monitor by FT-IR for carbonyl stretch shifts (1700–1750 cm⁻¹) .
Q. Data Contradiction Analysis
Q. Why do melting points reported for this compound vary across literature (e.g., 191–194°C vs. 216–219°C)?
- Analysis : Variations may stem from impurities (e.g., residual solvents) or polymorphic forms. specifies 191–194°C, while cites 216–219°C for a structural analog (3-methyl-4-nitrobenzoic acid). Recrystallization solvent polarity (ethanol vs. DMSO) can influence crystal packing, necessitating purity verification via HPLC .
Properties
IUPAC Name |
4-methoxy-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXBDAFDZSXOPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058988 | |
Record name | Benzoic acid, 4-methoxy-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058988 | |
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Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89-41-8 | |
Record name | 4-Methoxy-3-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Methoxy-3-nitrobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxy-3-nitrobenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29085 | |
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Record name | Benzoic acid, 4-methoxy-3-nitro- | |
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URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-methoxy-3-nitro- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-nitro-p-anisic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.733 | |
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Record name | 4-METHOXY-3-NITROBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD71O31OLZ | |
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Synthesis routes and methods
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